molecular formula C16H16N2O3 B15063828 1H-Indazol-3-ol, 1-veratryl- CAS No. 1229-97-6

1H-Indazol-3-ol, 1-veratryl-

Cat. No.: B15063828
CAS No.: 1229-97-6
M. Wt: 284.31 g/mol
InChI Key: XHCGLUVJQPPZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazol-3-ol, 1-veratryl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The compound features a fused benzene and pyrazole ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazol-3-ol, 1-veratryl- can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between benzonitrile and hydrazine under specific conditions produces benzylidenehydrazine, which can then undergo cyclization to form the indazole core . Another method includes the use of ortho-fluorobenzaldehyde and hydrazine, which also leads to the formation of indazole derivatives .

Industrial Production Methods: Industrial production of 1H-Indazol-3-ol, 1-veratryl- typically involves metal-catalyzed reactions due to their efficiency and high yields. For example, a copper acetate-catalyzed reaction using oxygen as the terminal oxidant has been described for the synthesis of 1H-indazoles . This method involves the formation of N-H ketimine species followed by cyclization to form the indazole structure.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazol-3-ol, 1-veratryl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole core.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like alkyl, aryl, or amino groups.

Scientific Research Applications

1H-Indazol-3-ol, 1-veratryl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indazol-3-ol, 1-veratryl- involves its interaction with specific molecular targets. For instance, indazole derivatives have been shown to inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell signaling pathways . The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness: 1H-Indazol-3-ol, 1-veratryl- is unique due to the presence of the veratryl group, which can enhance its biological activity and selectivity. This structural modification can lead to improved pharmacokinetic properties and increased potency compared to other indazole derivatives.

Properties

CAS No.

1229-97-6

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-2H-indazol-3-one

InChI

InChI=1S/C16H16N2O3/c1-20-14-8-7-11(9-15(14)21-2)10-18-13-6-4-3-5-12(13)16(19)17-18/h3-9H,10H2,1-2H3,(H,17,19)

InChI Key

XHCGLUVJQPPZOD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)N2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.